molecular formula C16H15ClFNO4S B2666809 1-(2-chloro-4-fluorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine CAS No. 1795298-89-3

1-(2-chloro-4-fluorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine

Cat. No.: B2666809
CAS No.: 1795298-89-3
M. Wt: 371.81
InChI Key: JYXYUHAVJNCDCE-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine is a sophisticated chemical building block designed for medicinal chemistry and drug discovery research. This compound integrates multiple privileged pharmacophores, including a pyrrolidine ring, which is a saturated nitrogen heterocycle widely utilized by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in the pyrrolidine scaffold is enhanced by its sp 3 -hybridization, which allows for efficient exploration of the pharmacophore space, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon known as "pseudorotation" . The incorporation of a 2-chloro-4-fluorobenzoyl group places this reagent within the important class of fluorinated heterocycles. The introduction of fluorine atoms into drug candidates is a fundamental tool in modern medicinal chemistry, used to modulate physicochemical properties, improve metabolic stability, and enhance bioavailability and membrane permeability . The furanylmethanesulfonyl moiety further expands the potential applications of this compound, as furan derivatives are known to exhibit various biological activities and are valuable cores in bioactive molecules . The primary research value of this compound lies in its potential as a versatile intermediate for the synthesis of novel bioactive molecules. Its structure aligns with contemporary design principles in drug discovery, which favor saturated, three-dimensional scaffolds over flat, aromatic systems to improve solubility and other ADME properties . Researchers can employ this reagent in the development of targeted molecular libraries, particularly for probing biological targets that are sensitive to stereochemistry and three-dimensional structure, such as G-protein-coupled receptors (GPCRs) and various enzymes. The presence of multiple functional groups offers sites for further chemical modification, enabling structure-activity relationship (SAR) studies. This product is intended for use in strictly controlled laboratory research settings. It is supplied as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemicals with appropriate precautions in accordance with institutional safety standards.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO4S/c17-15-8-11(18)3-4-14(15)16(20)19-6-5-13(9-19)24(21,22)10-12-2-1-7-23-12/h1-4,7-8,13H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXYUHAVJNCDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-chloro-4-fluorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrrolidine ring, followed by the introduction of the benzoyl group with chlorine and fluorine substituents. The final step involves the attachment of the furan ring via a methanesulfonyl group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-chloro-4-fluorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of the sulfonyl group or the reduction of the benzoyl group.

    Substitution: The chlorine and fluorine atoms on the benzoyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-chloro-4-fluorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-fluorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between the target compound and analogs from the evidence:

Compound Name Substituent at Position 1 Substituent at Position 3 Key Functional Groups Source
Target compound 2-Chloro-4-fluorobenzoyl (Furan-2-yl)methanesulfonyl Benzoyl, sulfonyl, furan -
Naphtho[2,1-b]furan-pyrazole derivatives Naphtho[2,1-b]furan-2-yl Pyrazole-aniline hybrids Naphthofuran, pyrazole
5-(3-Chlorophenylsulfanyl)-pyrazole 3-Chlorophenylsulfanyl Trifluoromethyl, carbaldehyde Sulfanyl, trifluoromethyl
1-[4-(4-Chlorophenyl)butenyl]pyrrolidine 4-Chlorophenyl-butene None (pyrrolidine backbone) Chlorophenyl, alkenyl

Key Observations:

Substituent Complexity : The naphtho[2,1-b]furan-pyrazole derivatives feature fused aromatic systems, which may enhance rigidity and π-π stacking interactions but reduce solubility compared to the target compound’s simpler furan-sulfonyl group.

Electron-Withdrawing Effects: The target’s 2-chloro-4-fluorobenzoyl group provides dual halogenation, offering stronger electron-withdrawing effects than the monochloro substituents in Clarke’s pyrrolidine derivatives . This could influence reactivity in nucleophilic environments or binding affinity in enzyme targets.

Conversely, the trifluoromethyl group in compounds enhances lipophilicity, which may favor membrane permeability.

Hypothetical Pharmacological Implications

While biological data for the target compound are unavailable, comparisons with analogs suggest:

  • The naphthofuran-pyrazole hybrids may exhibit enhanced aromatic stacking but poorer pharmacokinetics due to bulkiness.
  • The sulfanyl group in compounds could confer susceptibility to oxidative metabolism compared to the target’s stable sulfonyl group.
  • Clarke’s chlorophenyl-pyrrolidine derivatives , lacking sulfonyl or benzoyl groups, might display reduced target engagement in sulfonamide-sensitive systems.

Biological Activity

1-(2-Chloro-4-fluorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine is a compound of interest due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in various medical contexts.

Chemical Structure

The compound features a pyrrolidine core substituted with a 2-chloro-4-fluorobenzoyl group and a furan-2-ylmethanesulfonyl moiety. This unique structure suggests potential interactions with biological targets that could lead to significant pharmacological effects.

Anticancer Activity

Research has indicated that compounds similar to this compound may exhibit anticancer properties. For example, a study on MDM2 inhibitors revealed that pyrrolidine derivatives could effectively inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Antimicrobial Properties

Compounds containing furan and sulfonyl groups have been noted for their antimicrobial activities. This suggests that our compound may also possess similar properties, although specific data on its efficacy against bacterial or fungal strains is still required.

Cytotoxicity Studies

In vitro studies are essential for determining the cytotoxic effects of the compound on human cell lines. Preliminary results from analogous compounds suggest that they can induce cytotoxicity in a dose-dependent manner, which warrants further investigation into this compound's safety profile.

Case Studies and Research Findings

  • MDM2 Inhibitors : A detailed structure-activity relationship study highlighted the importance of substituents on the pyrrolidine ring for enhancing anticancer activity. Compounds with similar structures showed high affinity for MDM2, leading to significant tumor regression in vivo .
  • Antimicrobial Activity : A study focusing on structurally related sulfonamide compounds found notable antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating potential utility in treating infections .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerMDM2 inhibitorsInduced apoptosis in cancer cell lines
AntimicrobialSulfonamide derivativesInhibition of bacterial growth
CytotoxicityPyrrolidine derivativesDose-dependent cytotoxic effects

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